molecular formula C14H17ClN2O2 B3060088 2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride CAS No. 1609409-37-1

2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride

Cat. No.: B3060088
CAS No.: 1609409-37-1
M. Wt: 280.75
InChI Key: NGSYNZMOEIRROS-UHFFFAOYSA-N
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Description

2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C14H16N2O2·HCl. It is a derivative of benzaldehyde, featuring an imidazole ring attached via a butoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Attachment of the Butoxy Linker: The imidazole ring is then linked to a butoxy group through a nucleophilic substitution reaction.

    Formation of Benzaldehyde Derivative: The final step involves the attachment of the benzaldehyde moiety to the butoxy-imidazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated imidazole derivatives

Scientific Research Applications

2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride involves its interaction with molecular targets through the imidazole ring. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical processes. This compound can inhibit enzymes by binding to their active sites, thereby affecting various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1H-Benzimidazol-2-yl)butoxy]benzaldehyde hydrochloride
  • 2-[4-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride
  • 2-[4-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride

Uniqueness

2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride is unique due to its specific butoxy linker, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-imidazol-1-ylbutoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-11-13-5-1-2-6-14(13)18-10-4-3-8-16-9-7-15-12-16;/h1-2,5-7,9,11-12H,3-4,8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSYNZMOEIRROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-37-1
Record name Benzaldehyde, 2-[4-(1H-imidazol-1-yl)butoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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